1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate
Description
Properties
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[cyclohexyl(methyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-18(22(29)27-25(17-26)15-9-4-10-16-25)32-24(31)21-14-8-7-13-20(21)23(30)28(2)19-11-5-3-6-12-19/h7-8,13-14,18-19H,3-6,9-12,15-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXQNGOHRFUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=CC=C2C(=O)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and features functional groups that suggest potential interactions with biological targets. Its structure includes a benzoate moiety, which is often associated with various pharmacological effects.
Research indicates that compounds with similar structures often act as receptor modulators. Specifically, the presence of the cyclohexyl and carbamoyl groups may facilitate interactions with muscarinic receptors, which are implicated in numerous physiological processes including cognition and memory.
Key Mechanisms:
- Muscarinic Receptor Agonism : Some studies suggest that related compounds exhibit agonistic activity at muscarinic M1 and M4 receptors, which could influence cognitive functions and neuroprotection .
- CNS Activity : The structure suggests potential central nervous system (CNS) penetration, which is critical for therapeutic effects related to neurodegenerative diseases .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
In Vitro Studies
- Neuroprotective Effects : In vitro assays have shown that similar compounds can protect neuronal cells from oxidative stress, potentially mitigating neurodegenerative processes .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against specific bacterial strains, suggesting a broader therapeutic potential beyond CNS applications .
In Vivo Studies
- Animal Models : In vivo studies in animal models have indicated that the compound may improve cognitive function and reduce symptoms associated with neurodegenerative diseases such as Alzheimer's disease. These effects are likely mediated through receptor modulation and anti-inflammatory pathways .
Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Cognitive Enhancement in Rodent Models : A study reported improved memory retention in rodents treated with similar muscarinic agonists, indicating potential applications in treating cognitive deficits associated with aging or disease .
- Neuroprotection Against Excitotoxicity : Another investigation found that related compounds could protect neurons from excitotoxic damage in models of neurodegeneration, suggesting a mechanism involving glutamate receptor modulation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Neuroprotective | M1 Agonist |
| Compound B | Antimicrobial | Cell Membrane Disruption |
| Compound C | Cognitive Enhancer | Receptor Modulation |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of carbamoyl compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in vitro .
Neuroprotective Effects
There is emerging evidence that certain carbamoyl derivatives possess neuroprotective properties. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. Experimental models have shown that such compounds can reduce oxidative stress and neuronal cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that similar structures can inhibit the growth of various bacterial and fungal strains, suggesting potential use in developing new antibiotics or antifungal agents . The structure-activity relationship (SAR) analyses have provided insights into how modifications can enhance antimicrobial efficacy.
Pharmacological Mechanisms
The pharmacological mechanisms of action for this compound largely involve interactions with specific biological targets:
- Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- Receptor Modulation : They may interact with various receptors, including muscarinic and adrenergic receptors, influencing physiological responses .
Pharmaceutical Development
The synthesis of this compound is of interest in pharmaceutical development due to its potential therapeutic benefits. The compound can serve as a lead structure for developing new drugs targeting cancer, neurodegenerative disorders, and infections.
Agrochemical Uses
Given its biological activity, there is potential for application in agrochemicals as a pesticide or herbicide. Compounds with similar structures have been explored for their ability to inhibit plant pathogens or pests .
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of carbamoyl derivatives, including those structurally related to this compound. The results showed a significant reduction in tumor growth in xenograft models when treated with these compounds compared to controls .
Neuroprotective Mechanisms
Research focusing on neuroprotective effects highlighted the ability of similar compounds to reduce inflammation and oxidative stress in neuronal cells exposed to toxic agents. This suggests a potential therapeutic avenue for treating neurodegenerative conditions .
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with related molecules, such as 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (), to infer properties and reactivity. Below is a detailed analysis:
Structural and Functional Group Comparisons
- Key Functional Groups: Target Compound: Contains a benzoate ester, two carbamoyl groups (one with a cyanocyclohexyl substituent), and a methyl-cyclohexyl group. Analog (): Features a brominated cyclohexene carboxamide with methyl and phenyl substituents.
- The benzoate ester in the target compound may enhance lipophilicity, whereas the carboxylic acid derivative in the analog (after hydrolysis) would increase polarity .
Physicochemical Properties
Table 1: Comparative Properties of Target Compound and Analog
Q & A
Q. What are the established synthetic pathways for 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions, including carbamate formation and esterification. Key steps may include:
- Amide coupling : Reacting cyclohexylamine derivatives with activated carbonyl intermediates (e.g., using carbonyldiimidazole or phosgene analogs) under anhydrous conditions .
- Esterification : Employing acid chlorides or mixed anhydrides to link benzoate moieties. Solvents like chloroform or dichloromethane are often used, with catalytic HCl to accelerate reactions .
- Purification : Column chromatography (silica gel, eluting with light petroleum ether/ethyl acetate mixtures) and recrystallization (e.g., chloroform/alcohol) are critical for isolating high-purity crystals .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves stereochemistry and detects structural disorder, as seen in cyclohexene ring systems with occupancy ratios (e.g., 0.55:0.45 for disordered atoms) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., carbamate NH at δ 7–8 ppm; cyclohexyl CH₂ at δ 1.2–1.8 ppm).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching C₂₄H₃₀N₃O₄) .
Q. What preliminary biological screening methods are recommended for this compound?
- Enzyme inhibition assays : Test affinity for serine hydrolases or proteases, leveraging structural analogs with known anticonvulsant or anti-inflammatory activity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess viability impact .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered atoms in the cyclohexene ring?
- Complementary techniques : Pair X-ray data with dynamic NMR to observe conformational flexibility in solution .
- Computational modeling : Apply density functional theory (DFT) to compare energy landscapes of disordered conformers .
- Refinement protocols : Use SHELXL to model partial occupancy and anisotropic displacement parameters .
Q. What methodological strategies optimize protein-ligand binding affinity predictions for this compound?
- Glide XP docking : Incorporate hydrophobic enclosure scoring to prioritize lipophilic interactions between the cyclohexyl groups and protein pockets .
- Water desolvation penalties : Adjust for displaced water molecules in binding sites using explicit solvent molecular dynamics (MD) simulations .
- Experimental validation : Validate docking poses via isothermal titration calorimetry (ITC) to measure ΔG and ΔH .
Q. How should researchers address discrepancies between in silico binding predictions and in vitro activity data?
Q. What experimental design principles are critical for structure-activity relationship (SAR) studies?
- Systematic substitution : Modify the cyanocyclohexyl or methylcarbamoyl groups to evaluate steric/electronic effects on bioactivity .
- Control analogs : Include compounds like ethyl 4-aminobenzoate (basic antimicrobial) and tetrazole derivatives (anticonvulsant) as benchmarks .
Q. How can stability and degradation pathways of this compound be investigated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
